molecular formula C13H7Cl4N3O2 B3041109 O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide CAS No. 261363-67-1

O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide

Cat. No.: B3041109
CAS No.: 261363-67-1
M. Wt: 379 g/mol
InChI Key: GGIHANZFULJJGQ-UHFFFAOYSA-N
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Description

O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide is a complex organic compound characterized by its unique structure, which includes a pyridyl group and multiple chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide typically involves multiple steps, starting with the preparation of the pyridyl and benzene components. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl and benzene derivatives with chlorine substitutions, such as:

Properties

IUPAC Name

[(Z)-[amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4N3O2/c14-7-2-1-3-8(15)11(7)12(18)20-22-13(21)6-4-9(16)19-10(17)5-6/h1-5H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHANZFULJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NOC(=O)C2=CC(=NC(=C2)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/OC(=O)C2=CC(=NC(=C2)Cl)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
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O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide

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